molecular formula C11H8BrNO3 B2483180 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione CAS No. 1889287-46-0

5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

Cat. No.: B2483180
CAS No.: 1889287-46-0
M. Wt: 282.093
InChI Key: QGXOQPVPPXLVDX-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a chemical compound known for its unique spirocyclic structure, which includes a bromine atom and an oxazolidine ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves the reaction of an indene derivative with a brominating agent, followed by cyclization with an appropriate oxazolidine precursor. Commonly used brominating agents include bromine or N-bromosuccinimide (NBS). The reaction conditions often require a solvent such as dichloromethane or chloroform and may be carried out at room temperature or under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxo compounds .

Scientific Research Applications

5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione exerts its effects is not fully understood. its reactivity is primarily due to the presence of the bromine atom and the spirocyclic structure, which can interact with various molecular targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXOQPVPPXLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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